molecular formula C13H13N5O2 B14797072 5-(2-Propoxyphenyl)-5,6-dihydrotriazolo[4,5-d]pyrimidin-7-one

5-(2-Propoxyphenyl)-5,6-dihydrotriazolo[4,5-d]pyrimidin-7-one

Cat. No.: B14797072
M. Wt: 271.27 g/mol
InChI Key: MSDNXTADIQTUAY-UHFFFAOYSA-N
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Description

5-(2-Propoxyphenyl)-5,6-dihydrotriazolo[4,5-d]pyrimidin-7-one is a chemical compound belonging to the class of triazolopyrimidines It is characterized by a triazole ring fused to a pyrimidine ring, with a propoxyphenyl group attached at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Propoxyphenyl)-5,6-dihydrotriazolo[4,5-d]pyrimidin-7-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Propoxyphenyl)-5,6-dihydrotriazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of 5-(2-Propoxyphenyl)-5,6-dihydrotriazolo[4,5-d]pyrimidin-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Propoxyphenyl)-5,6-dihydrotriazolo[4,5-d]pyrimidin-7-one is unique due to its specific substitution pattern and the presence of the propoxyphenyl group. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

IUPAC Name

5-(2-propoxyphenyl)-5,6-dihydrotriazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C13H13N5O2/c1-2-7-20-9-6-4-3-5-8(9)11-14-12-10(13(19)15-11)16-18-17-12/h3-6,11H,2,7H2,1H3,(H,15,19)

InChI Key

MSDNXTADIQTUAY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C2NC(=O)C3=NN=NC3=N2

Origin of Product

United States

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